

# 44-Homooligomycin B: A Technical Guide on a Cytotoxic Macrolide Antibiotic

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## Compound of Interest

Compound Name: 44-Homooligomycin B

Cat. No.: B15565327

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Disclaimer: Publicly available information on the specific cytotoxic quantitative data (e.g., IC50 values) and detailed signaling pathways for **44-Homooligomycin B** is limited. This guide leverages data from the closely related and well-studied compound, Oligomycin A, to provide a representative technical overview of the potential properties and mechanisms of **44-Homooligomycin B**, a member of the same macrolide antibiotic family. The experimental protocols provided are standard methods for assessing the cytotoxicity of macrolide antibiotics.

## Introduction

**44-Homooligomycin B** is a macrolide antibiotic isolated from the bacterium *Streptomyces bottropensis*.<sup>[1]</sup> Macrolides are a class of natural products characterized by a large macrocyclic lactone ring.<sup>[1]</sup> While some macrolides are utilized for their antibacterial properties, others, like the oligomycin family, exhibit potent cytotoxic and antitumor activities.<sup>[1]</sup> **44-Homooligomycin B** has demonstrated significant in vitro antitumor activity, making it a compound of interest for cancer research and drug development professionals.<sup>[1]</sup> This technical guide provides an in-depth overview of the core attributes of **44-Homooligomycin B** as a cytotoxic macrolide antibiotic, with a focus on its mechanism of action, quantitative data from related compounds, and relevant experimental protocols.

## Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

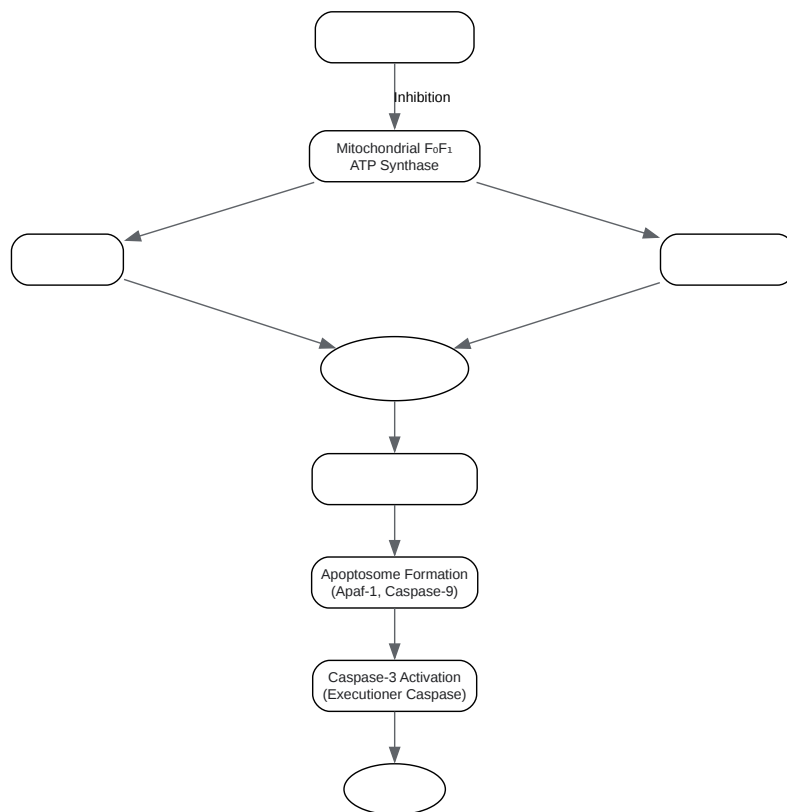
The primary mechanism of cytotoxicity for the oligomycin family of macrolides, to which **44-Homooligomycin B** belongs, is the inhibition of mitochondrial  $F_0F_1$  ATP synthase.[2] This enzyme complex, located in the inner mitochondrial membrane, is crucial for cellular energy production through oxidative phosphorylation.

By binding to the  $F_0$  subunit of ATP synthase, oligomycins block the proton channel, thereby inhibiting the flow of protons that drives the synthesis of ATP. This disruption of cellular energy metabolism triggers a cascade of events leading to programmed cell death, or apoptosis. The key consequences of  $F_0F_1$  ATP synthase inhibition include:

- **ATP Depletion:** The primary and most immediate effect is the cessation of ATP synthesis, leading to a rapid decline in cellular energy levels.
- **Increased Mitochondrial Superoxide Production:** The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), such as superoxide, causing oxidative stress.
- **Induction of Apoptosis:** The combination of ATP depletion and oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.

## Apoptotic Signaling Pathway

The inhibition of  $F_0F_1$  ATP synthase by compounds like **44-Homooligomycin B** is a potent inducer of the intrinsic apoptotic pathway. This pathway is initiated by mitochondrial stress and culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell.



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## References

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